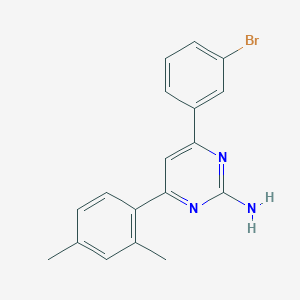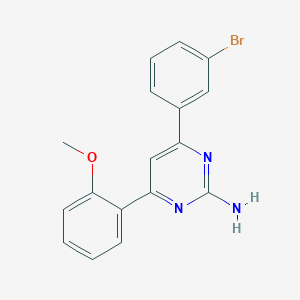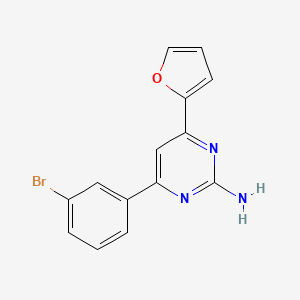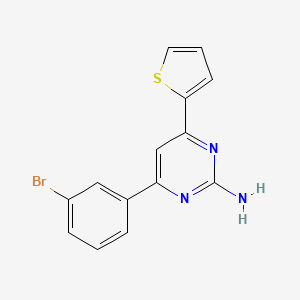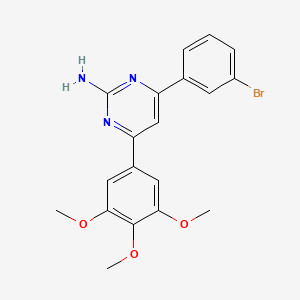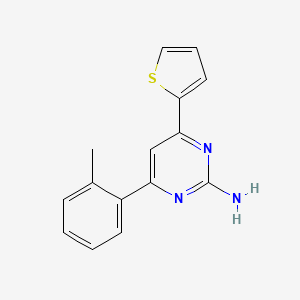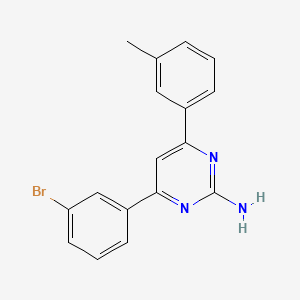
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-Bromo-3-methylphenyl-6-phenylpyrimidin-2-amine, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which includes a bromine atom and a methyl group attached to a pyrimidine ring. This compound has been used in a variety of research applications, ranging from biochemical studies to pharmaceutical development.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. This compound has been studied for its potential as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and a modulator of gene expression. Furthermore, this compound has been studied for its potential use in the development of pharmaceuticals, such as antiviral drugs.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that this compound may act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound may act as an anti-inflammatory agent, an antioxidant, and a modulator of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine have not been fully studied. However, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to possess anti-inflammatory, antioxidant, and gene expression modulating properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine in laboratory experiments include its relatively low cost and its availability from a variety of sources. Additionally, this compound can be synthesized in a relatively simple manner. The main limitation of this compound is its lack of specificity, which can lead to unwanted side effects.
Direcciones Futuras
The potential future directions for 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine include further exploration of its biochemical and physiological effects, as well as its potential applications in the development of pharmaceuticals. Additionally, further research into the mechanism of action of this compound could lead to the development of more specific and effective inhibitors. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods. Finally, further research into the potential side effects of this compound could lead to the development of safer and more effective inhibitors.
Métodos De Síntesis
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized by a variety of methods. One method involves the reaction of 4-bromo-3-methylphenol with an amine in the presence of a base. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The reaction yields the desired product in good yields. Another method involves the reaction of 4-(3-bromophenyl)-6-methylpyrimidine with a primary amine in the presence of a base. This reaction yields the desired product in good yields.
Propiedades
IUPAC Name |
4-(3-bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-11-4-2-5-12(8-11)15-10-16(21-17(19)20-15)13-6-3-7-14(18)9-13/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRUDLHVKIQQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




